

Comprehensive Application Notes for GSK6853: Solubility, Stock Preparation, and Experimental Use

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Compound Focus: GSK6853

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Introduction to GSK6853

GSK6853 is a potent, selective, and cell-active chemical probe that inhibits the **BRPF1 (Bromodomain and PHD Finger-containing protein 1)** bromodomain [1] [2]. It functions as a high-quality chemical probe discovered by the SGC (Structural Genomics Consortium) and is characterized by its **exceptional selectivity**, showing greater than **1600-fold selectivity** for BRPF1 over all other bromodomains tested in a panel of 48 assays [1] [3] [4]. The BRPF proteins act as crucial scaffolding proteins for the assembly of MYST family histone acetyltransferase (HAT) complexes, which play fundamental roles in chromatin regulation, DNA repair, replication, and transcription [1] [2]. Dysregulation of these complexes is implicated in diseases such as **acute myeloid leukemia (AML)**, making BRPF1 a target of significant biological and therapeutic interest [1].

Solubility and Physicochemical Properties

Key Physicochemical Parameters

GSK6853 possesses favorable physicochemical properties that facilitate its use in biochemical and cellular assays. The table below summarizes its core characteristics [1] [3] [4].

Table 1: Physicochemical and Biochemical Profile of GSK6853

Property	Value	Description / Significance
Molecular Formula	C ₂₂ H ₂₇ N ₅ O ₃	-
Molecular Weight	409.48 g/mol	-
CAS Number	1910124-24-1	-
Chrom logD pH 7.4	2.0	Indicates good hydrophilicity, favorable for solubility.
CLND Solubility	140 µg/mL	A measure of intrinsic solubility in aqueous buffer.
BRPF1 Potency (TR-FRET)	pIC ₅₀ = 8.1 (IC ₅₀ ~8 nM)	High potency in a cell-free biochemical assay [1].
Cellular Target Engagement	IC ₅₀ = 20 nM	Confirms cell permeability and activity in a cellular NanoBRET assay [1].

Solubility in Common Laboratory Solvents

For practical laboratory use, **GSK6853** has been experimentally determined to be soluble in various solvents. This is critical for preparing high-concentration stock solutions.

Table 2: Experimental Solubility of GSK6853 in Standard Solvents

Solvent	Solubility	Notes & Recommendations
DMSO	81 mg/mL (197.81 mM) [3] [4]	Recommended for primary stock. Stable at this concentration. Warm if necessary.
Ethanol	81 mg/mL (197.81 mM) [3] [5]	A suitable alternative if DMSO is incompatible with the assay.

Solvent	Solubility	Notes & Recommendations
Water	<1 mg/mL (Insoluble) [3] [4]	Not recommended for direct reconstitution.

Stock Solution Preparation & Experimental Workflow

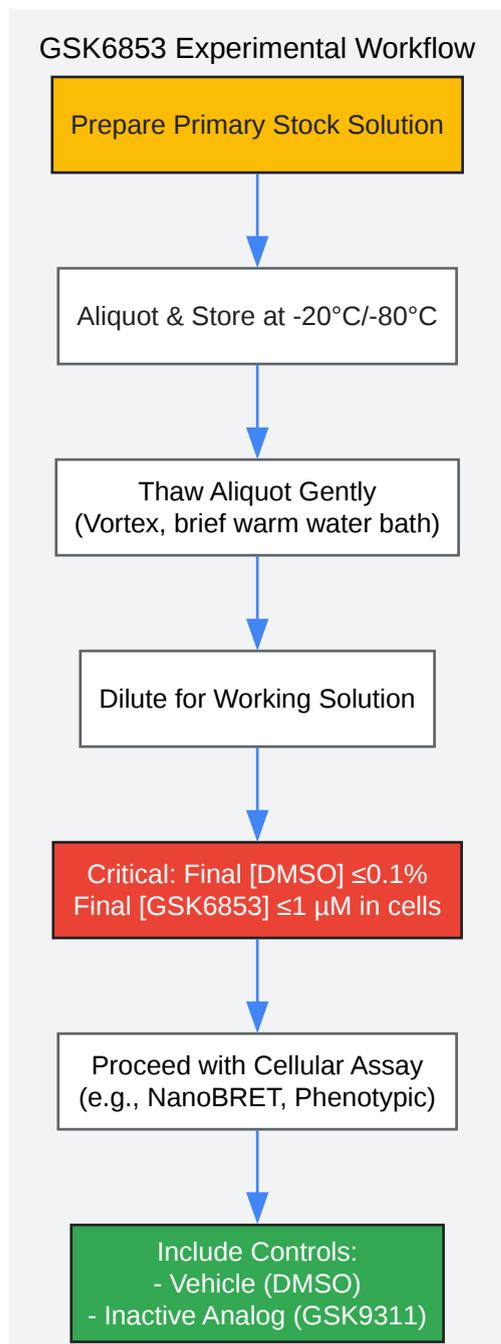
Preparation of Primary Stock Solutions in DMSO or Ethanol

To ensure solution clarity and compound integrity, follow this protocol for preparing primary stock solutions [3] [4] [5]:

- **Weighing:** Accurately weigh the appropriate amount of **GSK6853** (a white to off-white solid powder).
- **Reconstitution:** Transfer the compound into a clean vial.
 - For a **10 mM stock** in DMSO, add 0.409 mL of DMSO per 1 mg of **GSK6853**.
 - For a **50 mg/mL stock**, add 1.235 mL of DMSO per 50 mg of **GSK6853**.
- **Dissolution:** Vortex the mixture thoroughly. If the compound does not dissolve completely, briefly warm the tube in a **warm water bath (~37°C)** and sonicate to aid dissolution.
- **Aliquoting:** Once a clear solution is obtained, immediately aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
- **Storage:** Store aliquots at **-20°C or -80°C**. Under these conditions, the stock solution is stable for at least **6 months** [3] [6].

Experimental Workflow from Stock to Assay

The following diagram outlines the critical steps for going from a primary stock solution to running a cellular assay, highlighting key considerations for maintaining specificity.



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In Vivo Formulation Protocols

For researchers conducting animal studies, the following *in vivo* formulations have been reported for **GSK6853** [3] [5]. These protocols ensure the compound remains in solution for administration.

Table 3: Recommended Formulations for Animal Dosing

Formulation	Composition (Add Sequentially)	Target Concentration	Administration Route	Notes
Formulation 1	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2.5 mg/mL (6.11 mM)	Intraperitoneal (IP)	Clear solution; reported 85% bioavailability via IP [3] [4].
Formulation 2	10% DMSO + 90% (20% SBE- β -CD in Saline)	2.5 mg/mL (6.11 mM)	Oral (PO) or IP	Cyclodextrin-based; suitable for oral dosing (22% bioavailability) [3].
Formulation 3	10% DMSO + 90% Corn Oil	2.5 mg/mL (6.11 mM)	Oral or IP	Lipid-based formulation [3].

Animal Pharmacokinetics Data (from CD1 mice) [1] [4] [5]:

- **Intraperitoneal (IP):** 3 mg/kg dose resulted in C_{max} of 469 ng/mL and T_{max} of 0.25 h, with high bioavailability of **85%**.
- **Oral (PO):** 3 mg/kg dose resulted in C_{max} of 42 ng/mL and T_{max} of 1.5 h, with moderate bioavailability of **22%**.
- **Intravenous (IV):** 1 mg/kg dose showed a terminal half-life of 1.7 h.

Critical Experimental Considerations for Cellular Assays

Recommended Concentration and Controls

To ensure the observed phenotypic effects are due to on-target BRPF1 inhibition and not off-target artifacts, adhere to the following guidelines established by the chemical probe's developers [1] [3] [4]:

- **Maximum Concentration:** In cell-based assays, the final concentration of **GSK6853** should **not exceed 1 μ M**.

- **DMSO Control:** Always include a vehicle control containing the same concentration of DMSO used in the treated samples (typically 0.1% v/v or lower).
- **Inactive Control Compound:** Use **GSK9311** as an inactive analog negative control [1] [6]. This compound has a nearly identical structure but possesses 125- to 185-fold reduced potency in cell-free and cell-based assays, respectively. Comparing results between **GSK6853** and GSK9311 helps control for any non-bromodomain-related effects.

Known Limitations and Off-Target Activity

While **GSK6853** is highly selective across the bromodomain family, screening against a panel of 48 unrelated assays revealed some off-target activities. However, the manufacturer notes these are **relatively weak compared to its BRPF1 potency** [3] [4]. The recommendation to use a maximum of 1 μ M in cellular work is designed specifically to minimize the impact of these potential off-target effects.

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